2-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one
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Overview
Description
2-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one is a complex organic compound that features a unique combination of functional groups, including an isoquinoline moiety, a thiazolidinone ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable acylating agent to form the isoquinoline carbonyl intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating and specific solvents to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate
Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-13-27(25,26)22(19(14)23)18-8-4-7-16(11-18)20(24)21-10-9-15-5-2-3-6-17(15)12-21/h2-8,11,14H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURIPOUJQFGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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